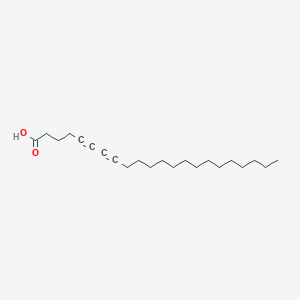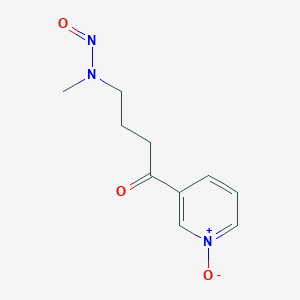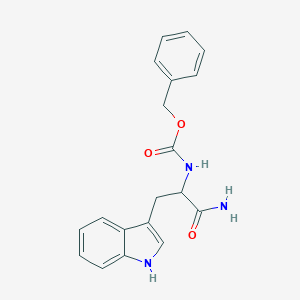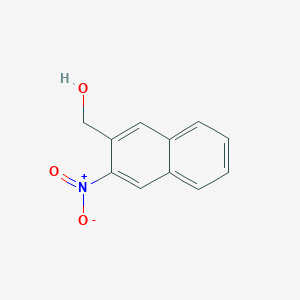
4-甲基伞形酮葡糖苷
描述
4-Methylumbelliferyl glucuronide (MUG) is a fluorogenic substrate for beta-glucuronidase (GUS). Upon cleavage, MUG yields blue fluorescence seen under UV light . This substrate is commonly used for the detection of Escherichia coli through its ability to detect activity of beta-glucuronidase, which is encoded by uidA .
Synthesis Analysis
4-Methylumbelliferone (4MU) is a coumarin derivative widely used as a hyaluronan synthesis inhibitor with proven antitumor activity and without toxic effects reported . The main metabolite of 4-MU, 4-methlyumbelliferyl glucuronide (4-MUG), is bioactive . An improved Helferich method for the α/β-Stereoselective synthesis of 4-Methylumbelliferyl glycosides for the detection of microorganisms has been reported .
Molecular Structure Analysis
The empirical formula of 4-Methylumbelliferyl-β-D-glucuronide is C16H16O9 . It is a fluorogenic substrate with excitation and emission maxima at 362 nm and 445 nm, respectively .
Chemical Reactions Analysis
4-Methylumbelliferyl-β-D-glucuronide is a fluorogenic substrate of β-glucuronidase . Upon reaction, it leads to the product 4MU, which emits at the peak of 440nm in the fluorescence spectra .
Physical And Chemical Properties Analysis
4-Methylumbelliferyl-β-D-glucuronide is a white crystalline solid . It is soluble in pyridine at a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution .
科学研究应用
Fluorogenic Substrate for β-Glucoronidase Activity Measurement
4-Methylumbelliferyl-beta-D-glucuronide is a fluorogenic substrate used for measuring β-glucoronidase activity . It exhibits low levels of fluorescence until it is treated with β-glucoronidase .
Rapid Identification of Escherichia Coli
This compound is used for the rapid and sensitive identification of Escherichia coli . When E. coli, which produces β-glucoronidase, is present, it cleaves 4-Methylumbelliferyl-beta-D-glucuronide, resulting in a fluorescent product that can be detected .
Plant Molecular Studies
4-Methylumbelliferyl-beta-D-glucuronide is ideal for plant molecular studies, particularly for examining gene expression under various promoters . It is commonly used for the detection of transformed plants .
Detection of Transformed Plants
The compound shows low levels of fluorescence until it is treated with glucuronidase (GUS) encoded in transformed plants . This makes it a useful tool for identifying transformed plants .
BioReagent in Molecular Biology
4-Methylumbelliferyl-beta-D-glucuronide is also used as a BioReagent in molecular biology . It is often used in research laboratories for various experimental procedures .
Fluorescence Studies
Due to its fluorescent properties, 4-Methylumbelliferyl-beta-D-glucuronide is suitable for fluorescence studies . It can be used in various assays that require a fluorescent readout .
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl-beta-D-glucuronide (also known as 4-Methylumbelliferyl glucuronide or 4-Methylumbelliferone glucuronide ) is the enzyme β-glucuronidase . This enzyme is produced by most strains of Escherichia coli and other Enterobacteriaceae . It plays a crucial role in the hydrolysis of β-d-glucopyranosid-uronic derivatives to aglycons and d-glucuronic acid .
Mode of Action
4-Methylumbelliferyl-beta-D-glucuronide acts as a fluorogenic substrate for β-glucuronidase . When cleaved by β-glucuronidase, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Pathways
The action of 4-Methylumbelliferyl-beta-D-glucuronide is primarily involved in the β-glucuronidase reporter system , also known as the GUS reporter system . This system is used for the fluorescent detection of β-glucuronidase gene expression in E. coli and transformed plants .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 50 mg/ml, forming a clear, colorless to very faintly yellow solution .
Result of Action
The cleavage of 4-Methylumbelliferyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-MU, which exhibits fluorescence . This fluorescence is used to detect the activity of β-glucuronidase and the number of E. coli . In plant molecular studies, it is used to examine gene expression under various promoters .
Action Environment
The action of 4-Methylumbelliferyl-beta-D-glucuronide is influenced by environmental factors such as pH, which affects the fluorescence of 4-MU . The compound is commonly used for the detection of transformed plants, showing low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .
未来方向
4-Methylumbelliferone (4MU) has shown potential in treating inflammation, autoimmunity, and cancer . It has been demonstrated to have a cytotoxic effect on GBM cells, highlighting its potential usefulness to improve GBM treatment . Further studies are needed to fully understand the broad spectrum of effects of 4-Methylumbelliferyl glucuronide and its potential therapeutic applications .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891502 | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl glucuronide | |
CAS RN |
6160-80-1 | |
| Record name | 4-Methylumbelliferyl β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)




![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)

